[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl](pyridin-3-yl)methanone
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Overview
Description
4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3-bromo-4-methoxybenzyl group and a 3-pyridylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINOMETHANONE typically involves multiple steps:
Bromination of 4-methoxybenzaldehyde: This step involves the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide.
Formation of the piperazine derivative: The brominated product is then reacted with piperazine to form the [4-(3-bromo-4-methoxybenzyl)piperazin-1-yl] intermediate.
Coupling with 3-pyridylmethanone: Finally, the intermediate is coupled with 3-pyridylmethanone under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylpiperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . Biology Medicine : The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINOMETHANONE: Similar structure but with a different pyridyl substitution.
4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINOMETHANONE: Similar structure but with a methoxyphenyl group instead of a pyridyl group.
Uniqueness: : The unique combination of the 3-bromo-4-methoxybenzyl group and the 3-pyridylmethanone group in 4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINOMETHANONE provides distinct chemical properties and biological activities that are not observed in its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20BrN3O2 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C18H20BrN3O2/c1-24-17-5-4-14(11-16(17)19)13-21-7-9-22(10-8-21)18(23)15-3-2-6-20-12-15/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
UOOHKABWZYYYLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3)Br |
Origin of Product |
United States |
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